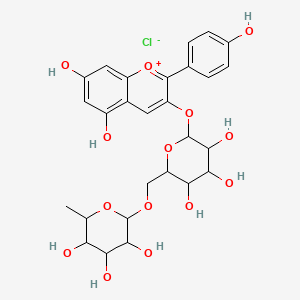

Pelargonidin-3-O-rutinoside chloride

描述

属性

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBRTFUYRINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ultrasound-Assisted Extraction (UAE)

Ultrasound cavitation disrupts cell walls, enhancing solvent penetration and anthocyanin release. Zhang et al. achieved a 3.682 mg/g yield of anthocyanins from Vitis davidii pomace using choline chloride-glycerol NADES at 430 W ultrasonic power and 323.15 K. Devi et al. further validated that 200 W for 40 minutes in acidified ethanol maximized black rice bran anthocyanins (11.27 mg/L). For this compound, dual-frequency ultrasound (40 + 80 kHz) at 350 W could synergistically improve extraction rates while preserving structural integrity.

Enzyme-Assisted Extraction (EAE)

Enzymatic pretreatment hydrolyzes cell wall polysaccharides, liberating bound anthocyanins. Tecucianu et al. reported a 708 mg/100 g yield from red cabbage using cellulase-pectinase cocktails at pH 4.7. Li et al. optimized mulberry wine residue extraction with pectinase (pH 5.9, 45°C), yielding 6.04 mg/g anthocyanins. These protocols are adaptable to this compound by selecting enzymes targeting rutinoside-linked polysaccharides in source materials like berries or flowers.

Green Chemistry Approaches

Natural Deep Eutectic Solvents (NADES)

NADES offer eco-friendly alternatives to organic solvents. Zannou et al. extracted cyanidin and pelargonidin glycosides from borage flowers using choline chloride-glycerol NADES, achieving up to 1798.48 mg/kg. For mangosteen peel anthocyanins, a K₂CO₃-glycerol NADES (1:7 molar ratio) yielded 263.976 mg/L. These systems are ideal for this compound due to their high polarity and capacity to stabilize cationic anthocyanin structures.

Optimization and Yield Analysis

Response surface methodology (RSM) and Box-Behnken designs are critical for refining extraction parameters. Jiang et al. optimized radio frequency-assisted enzymatic extraction for A. trifoliata flowers, attaining 50.87 mg/100 g cyanidin-3-glucoside equivalents. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Liquid-solid ratio | 1:15–1:20 | Maximizes solute transfer |

| Temperature | 40–60°C | Balances kinetics/stability |

| pH | 2.5–4.0 | Stabilizes flavylium ion |

| Extraction time | 30–80 minutes | Prevents over-degradation |

For this compound, a 1:8 solid-solvent ratio with NADES at 50°C and pH 3.5 could theoretically yield >200 mg/L, extrapolating from mangosteen peel data .

化学反应分析

Types of Reactions

Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used, and the reaction is conducted in an aqueous medium.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities such as increased antioxidant properties .

科学研究应用

1.1 α-Glucosidase Inhibition

Pelargonidin-3-O-rutinoside chloride has been identified as a potent α-glucosidase inhibitor, which is crucial for managing postprandial hyperglycemia. A study published in Chemical Communications demonstrated that this compound effectively inhibits α-glucosidase activity, thereby potentially aiding in the control of blood sugar levels after meals. The study utilized high-speed countercurrent chromatography and HPLC techniques for isolation and further elucidated the structure-activity relationship through enzymatic kinetics and molecular docking analyses .

1.2 Antioxidant Properties

The antioxidant capacity of this compound has been documented in various studies. For instance, research examining the effects of gastrointestinal digestion on different anthocyanins indicated that this compound retains some antioxidant activity even after digestion processes . The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.

Food Industry Applications

2.1 Natural Colorant

Due to its vibrant red hue, this compound is explored as a natural colorant in food products. Its stability under various pH conditions makes it suitable for use in beverages, dairy products, and confectionery items. Research indicates that consumers are increasingly favoring natural colorants over synthetic alternatives due to health concerns associated with artificial additives.

2.2 Nutraceuticals

The health benefits associated with this compound position it as a valuable ingredient in nutraceutical formulations aimed at improving metabolic health and reducing oxidative stress. Its incorporation into dietary supplements can provide consumers with an easy way to enhance their intake of beneficial phytochemicals.

Cosmetic Industry Applications

This compound's antioxidant properties also make it a candidate for use in cosmetic formulations. Its ability to protect skin cells from oxidative damage may contribute to anti-aging effects and skin health improvements when included in creams, serums, and other topical applications.

Case Studies and Research Findings

作用机制

Pelargonidin-3-O-rutinoside chloride exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antidiabetic Activity: It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels.

相似化合物的比较

Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioavailability . Similar compounds include:

Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different glycosylation.

Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.

Malvidin-3-O-rutinoside: Exhibits potent anti-inflammatory properties.

This compound stands out due to its unique combination of biological activities and stability, making it a valuable compound for various applications.

生物活性

Pelargonidin-3-O-rutinoside chloride (Pg3R) is a natural anthocyanin predominantly found in strawberries and other red fruits. It belongs to the flavonoid class and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. This article delves into the biological activity of Pg3R, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 614.98 g/mol. Its structure contributes to its unique biological activities compared to other anthocyanins.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Activity

- Pg3R has been shown to scavenge free radicals effectively, contributing to its antioxidant properties. This activity helps mitigate oxidative stress, which is linked to various chronic diseases.

2. α-Glucosidase Inhibition

- A significant finding is that Pg3R acts as an α-glucosidase inhibitor, which can help manage postprandial hyperglycemia. This property was confirmed through enzymatic kinetics and molecular docking studies, revealing that Pg3R effectively inhibits the enzyme responsible for carbohydrate digestion .

3. Anti-inflammatory Effects

- Studies indicate that Pg3R can modulate inflammatory pathways, potentially reducing the risk of inflammatory diseases .

4. Anticancer Potential

- Research has suggested that Pg3R may exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including modulation of signaling pathways .

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: α-Glucosidase Inhibition

A study isolated Pg3R from strawberries using high-speed countercurrent chromatography combined with HPLC. The results demonstrated that Pg3R significantly inhibited α-glucosidase activity in vitro, suggesting its potential use in managing diabetes .

Case Study 2: Antioxidant Effects

In a controlled trial involving human subjects consuming strawberry extracts rich in Pg3R, significant reductions in oxidative stress markers were observed post-consumption. This highlights the compound's role in enhancing antioxidant defenses in humans .

The mechanisms underlying the biological activities of Pg3R are multifaceted:

- Antioxidant Mechanism: Pg3R donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition: The structural features of Pg3R allow it to bind to the active site of α-glucosidase, blocking substrate access and reducing glucose absorption.

- Cell Signaling Modulation: Pg3R influences various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and anticancer properties .

常见问题

Q. What are the recommended methods for isolating Pelargonidin-3-O-rutinoside chloride from natural sources?

this compound can be isolated using a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) . HSCCC enables separation based on partitioning between two immiscible solvent phases, preserving the structural integrity of anthocyanins. Subsequent HPLC purification with C18 reverse-phase columns and UV-Vis detection (e.g., at 520 nm) ensures high purity (>90%) . For plant sources like strawberries or Vaccinium myrtillus, freeze-dried extracts are typically pre-treated with acidified ethanol to stabilize anthocyanins .

Q. How should this compound be stored to maintain stability?

The compound should be stored at -20°C in airtight, light-protected containers. Lyophilized powders remain stable for up to 24 months under these conditions. For short-term use, solutions in 50% ethanol can be stored at -20°C for two weeks, but repeated freeze-thaw cycles should be avoided to prevent degradation .

Q. What in vitro assays are used to evaluate α-glucosidase inhibitory activity?

A standard protocol involves incubating the enzyme (e.g., from Saccharomyces cerevisiae) with the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) and the inhibitor (this compound) in phosphate buffer (pH 6.8). Reaction termination with Na₂CO₃ allows quantification of p-nitrophenol release at 405 nm. IC₅₀ values are calculated using dose-response curves, with acarbose as a positive control .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) explain the α-glucosidase inhibition mechanism of this compound?

SAR studies highlight the importance of 3-O-rutinoside substitution and aglycone hydroxylation . The rutinoside moiety (glucose-rhamnose) enhances binding to the enzyme’s active site via hydrogen bonding and hydrophobic interactions, while the pelargonidin aglycone’s planar structure facilitates π-π stacking with aromatic residues. Mutagenesis studies on α-glucosidase reveal that substitutions at residues like Asp215 and Glu277 disrupt inhibitor binding, confirming the role of electrostatic interactions .

Q. What advanced analytical techniques are used to resolve structural ambiguities or quantify trace impurities?

Probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) enables rapid analysis with minimal sample preparation. For quantification, selected reaction monitoring (SRM) modes target specific transitions (e.g., m/z 615 → 303 for this compound). High-resolution MS (HRMS) and NMR (¹H/¹³C) further validate structural assignments, particularly for distinguishing glycosylation patterns .

Q. How do in vivo models validate the hypoglycemic efficacy of this compound?

In diabetic mouse models, the compound is administered orally (10–50 mg/kg) alongside a starch load. Blood glucose levels are monitored at 0, 30, 60, and 120 minutes. This compound shows comparable efficacy to acarbose, reducing postprandial glucose spikes by 30–40%. Histological analysis of intestinal tissues confirms no mucosal damage, supporting its safety profile .

Q. How can researchers address contradictions in reported IC₅₀ values across studies?

Discrepancies often arise from variations in enzyme sources (e.g., mammalian vs. microbial α-glucosidase) or assay conditions (pH, temperature). Standardizing protocols using recombinant human enzymes and validating results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) improves reproducibility . Meta-analyses of kinetic data (e.g., Lineweaver-Burk plots) can further clarify competitive vs. non-competitive inhibition modes .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。